2-Thiazolecarboxaldehyde
Overview
Description
2-Thiazolecarboxaldehyde is a thiazole aldehyde derivative . It has an empirical formula of C4H3NOS and a molecular weight of 113.14 . It is used as a reactant in various syntheses .
Synthesis Analysis
2-Thiazolecarboxaldehyde undergoes the Baylis–Hillman reaction with methyl acrylate, catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The reaction mechanism has been studied using electrospray ionization mass spectrometry (ESI-MS) .
Molecular Structure Analysis
The molecular structure of 2-Thiazolecarboxaldehyde consists of a thiazole ring attached to a formyl group . The SMILES string representation of the molecule is O=Cc1nccs1 .
Chemical Reactions Analysis
2-Thiazolecarboxaldehyde is used as a reactant in the synthesis of various compounds. For instance, it is used in the synthesis of Benzothiazine N-acylhydrazones, which have potential antinociceptive and anti-inflammatory activity . It is also used in the synthesis of Thiazole-2-yl-(amino)methylphosphonate diethyl esters .
Physical And Chemical Properties Analysis
2-Thiazolecarboxaldehyde is a liquid at room temperature . It has a refractive index of 1.574 at 20°C . The boiling point is 61-63 °C at 15 mmHg , and the density is 1.288 g/mL at 25 °C . It is stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis of Benzothiazine N-acylhydrazones
- Application Summary : 2-Thiazolecarboxaldehyde is used in the synthesis of Benzothiazine N-acylhydrazones . These compounds have potential antinociceptive and anti-inflammatory activity .
Synthesis of Thiazole-2-yl-(amino)methylphosphonate Diethyl Esters
- Application Summary : 2-Thiazolecarboxaldehyde is used in the synthesis of Thiazole-2-yl-(amino)methylphosphonate diethyl esters .
Synthesis of Imino Ester
- Application Summary : 2-Thiazolecarboxaldehyde is used in the synthesis of an imino ester by reacting with L-leucine t-butyl ester hydrochloride .
Synthesis of Taxane Analogs
- Application Summary : 2-Thiazolecarboxaldehyde can be used as a building block for the synthesis of taxane analogs .
Synthesis of N,S Co-Doped Carbons
- Application Summary : 2-Thiazolecarboxaldehyde is used in the synthesis of N,S co-doped carbons . These materials are considered excellent metal-free catalysts, superior catalyst supports for transition metal particles and single metal atoms (single-atom catalysts), as well as efficient sorbents for gas- and liquid-phase substances .
- Results or Outcomes : The synthesized N,S co-doped carbons have a specific surface area of up to 800 m²/g . The influence of the initial composition of reactants and the pyrolysis temperature on the structure and chemical composition of the final doped organic and carbon materials is studied in detail .
Safety And Hazards
2-Thiazolecarboxaldehyde is classified as a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,3-thiazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NOS/c6-3-4-5-1-2-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTFNNUASMWGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370565 | |
Record name | 2-Thiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazolecarboxaldehyde | |
CAS RN |
10200-59-6 | |
Record name | 2-Thiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-thiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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